molecular formula C23H37FN2O2 B11777971 tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate

tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate

Cat. No.: B11777971
M. Wt: 392.5 g/mol
InChI Key: CLLDKUBKSZHOOJ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate features a piperidine core substituted at the 1-position with a tert-butoxycarbonyl (t-Boc) protecting group and at the 4-position with an amino group bearing two distinct substituents: a 2-ethylbutyl chain and a 4-fluorobenzyl moiety. This structure combines lipophilic (2-ethylbutyl) and aromatic (4-fluorobenzyl) elements, making it a candidate for pharmaceutical applications, particularly in receptor-targeting molecules. The t-Boc group enhances solubility and stability during synthesis .

Properties

Molecular Formula

C23H37FN2O2

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl 4-[2-ethylbutyl-[(4-fluorophenyl)methyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C23H37FN2O2/c1-6-18(7-2)16-26(17-19-8-10-20(24)11-9-19)21-12-14-25(15-13-21)22(27)28-23(3,4)5/h8-11,18,21H,6-7,12-17H2,1-5H3

InChI Key

CLLDKUBKSZHOOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN(CC1=CC=C(C=C1)F)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-ethylbutylamine and 4-fluorobenzyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate is studied for its potential interactions with biological macromolecules. It can be used in the development of new biochemical assays and as a tool for studying enzyme mechanisms[3][3].

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes[3][3].

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials[3][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Amino Group
  • tert-Butyl 4-(N-(4-fluorobenzyl)-N-methylamino)piperidine-1-carboxylate (AB6667): Differs by replacing the 2-ethylbutyl group with a methyl group. The reduced steric bulk may improve synthetic accessibility but decrease lipophilicity (predicted logP: ~3.5 vs. ~5.0 for the target compound) .
  • tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (BP30371): Incorporates a nitro group, introducing strong electron-withdrawing effects that may alter reactivity and binding affinity compared to the target compound’s electron-neutral 4-fluorobenzyl group .
Variations in the Piperidine Core
  • tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate: Replaces the amino group with a phenoxy linkage, drastically altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Molecular Weight Predicted logP Physical State Key Functional Groups
Target Compound ~437.5 ~5.0 Solid (likely) t-Boc, 4-fluorobenzyl, 2-ethylbutyl
AB6667 ~322.4 ~3.5 Liquid/Oil t-Boc, 4-fluorobenzyl, methyl
t-Boc-4F-AP ~296.3 ~2.8 Crystalline solid t-Boc, 4-fluorophenyl
BP30371 ~367.3 ~3.2 Yellow solid t-Boc, nitro, fluoro, methyl

Key Research Findings

  • Mass Spectrometry : The t-Boc group in the target compound fragments to produce characteristic ions (e.g., m/z 57 for tert-butyl), while the 4-fluorobenzyl group generates distinct peaks at m/z 109 (C7H6F+) .
  • Crystallography : Similar t-Boc-piperidine derivatives (e.g., CAS 333986-05-3) exhibit chair conformations for the piperidine ring, stabilized by intramolecular hydrogen bonds .
  • Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., 2-ethylbutyl) enhance lipophilicity but may reduce solubility, necessitating formulation optimization .

Biological Activity

Chemical Identity:

  • IUPAC Name: tert-Butyl 4-((2-ethylbutyl)(4-fluorobenzyl)amino)piperidine-1-carboxylate
  • Molecular Formula: C23H37FN2O2
  • Molecular Weight: 392.55 g/mol
  • CAS Number: Not specified in the search results.

This compound is characterized by a piperidine ring with a tert-butyl ester and an amine substitution, which may confer unique biological properties.

The biological activity of this compound may be attributed to its structural features that allow interaction with various biological targets. The presence of the fluorobenzyl group suggests potential activity in modulating neurotransmitter systems, particularly in relation to neurodegenerative diseases.

In Vitro Studies

Research indicates that compounds similar to this structure can exhibit significant neuroprotective effects. For instance, studies on related piperidine derivatives have shown their ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. Such compounds have demonstrated:

  • Inhibition of β-secretase activity: This enzyme is crucial for amyloid precursor protein processing, leading to amyloid-beta formation.
  • Acetylcholinesterase inhibition: This activity can enhance cholinergic transmission, beneficial in cognitive disorders.

In Vivo Studies

In animal models, similar compounds have been tested for their neuroprotective effects against scopolamine-induced cognitive deficits. The results often indicate:

  • Improved memory and learning capabilities in treated subjects compared to controls.
  • Reduction of oxidative stress markers such as malondialdehyde (MDA), which indicates a protective effect against neuronal damage.

Data Summary

Study TypeCompoundFindings
In VitroM4Inhibition of β-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM), 85% inhibition of Aβ aggregation at 100 μM
In VivoM4Improved cognitive function in scopolamine-treated rats, reduced oxidative stress markers
NeuroprotectionSimilar CompoundsEnhanced cell viability in astrocytes exposed to Aβ

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